Tigilanol tiglate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tigilanol tiglate has been achieved through a semi-synthetic route starting from phorbol, a compound found in the seeds of the purging croton (Croton tiglium). The process involves 12 steps with an overall yield of 12% . Key steps include the protection and deprotection of hydroxyl groups, selective oxidation, and epoxidation .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the limited availability of its natural source. Efforts have been made to establish plantations of the blushwood tree to ensure a sustainable supply . synthetic methods are preferred for large-scale production due to the limitations of natural extraction .
Chemical Reactions Analysis
Types of Reactions
Tigilanol tiglate undergoes various chemical reactions, including:
Oxidation: Selective oxidation of hydroxyl groups to form epoxides.
Reduction: Reduction of intermediate compounds during synthesis.
Substitution: Substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reducing agents: Hydrogenation catalysts for reduction steps.
Protecting groups: Silyl and acetyl groups for hydroxyl protection.
Major Products
The major product of these reactions is this compound itself, along with various intermediates formed during the synthetic process .
Scientific Research Applications
Tigilanol tiglate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protein kinase C activation and its effects on cellular processes.
Medicine: Undergoing clinical trials for the treatment of various cancers, including head and neck squamous cell carcinomas.
Industry: Potential applications in developing new anticancer therapies and immune-modulating drugs.
Mechanism of Action
Tigilanol tiglate exerts its effects by activating protein kinase C (PKC), leading to the disruption of tumor vasculature and direct oncolysis of tumor cells . This activation results in the induction of immunogenic cell death, which enhances the immune response against both treated and untreated tumors . The compound also affects various signaling pathways, including the degradation of phosphorylated MET species and the regulation of cell surface proteins .
Comparison with Similar Compounds
Tigilanol tiglate is unique due to its selective activation of protein kinase C isoforms, which makes it highly effective in targeting specific cancer cells . Similar compounds include:
Phorbol esters: Other diterpenoids that activate protein kinase C but with less selectivity.
Daphnane diterpenoids: Compounds with similar structures and biological activities but different molecular targets.
This compound stands out for its potent anticancer properties and its ability to induce a localized immune response, making it a valuable compound in cancer research and therapy .
Properties
CAS No. |
943001-56-7 |
---|---|
Molecular Formula |
C30H42O10 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1 |
InChI Key |
YLQZMOUMDYVSQR-FOWZUWBHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO |
SMILES |
CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO |
Canonical SMILES |
CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tigilanol tiglate; EBC-46; EBC46; EBC 46 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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